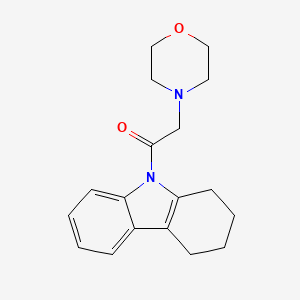

2-(morpholin-4-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Descripción

This compound belongs to the carbazole alkaloid derivatives, characterized by a tetrahydrocarbazole core linked to a morpholine moiety via an ethanone bridge. The morpholine group enhances solubility and bioavailability, while the tetrahydrocarbazole scaffold contributes to planar aromaticity, facilitating interactions with biological targets such as enzymes or receptors .

Propiedades

Fórmula molecular |

C18H22N2O2 |

|---|---|

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

2-morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C18H22N2O2/c21-18(13-19-9-11-22-12-10-19)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1,3,5,7H,2,4,6,8-13H2 |

Clave InChI |

DLDGEJACVGKVQS-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCOCC4 |

Origen del producto |

United States |

Actividad Biológica

The compound 2-(morpholin-4-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a derivative of tetrahydrocarbazole and morpholine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial activity, neuroprotective effects, and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 310.39 g/mol. The structure features a tetrahydrocarbazole moiety linked to a morpholine ring through an ethanone group. This unique configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties:

- Bactericidal Effects : The compound exhibits bactericidal activity against various Gram-positive bacteria. Minimum inhibitory concentrations (MICs) were reported as follows:

- Staphylococcus aureus: MIC 15.625–62.5 μM

- Enterococcus faecalis: MIC 62.5–125 μM

These results suggest that the compound effectively inhibits bacterial growth by targeting protein synthesis pathways and disrupting nucleic acid production .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 – 62.5 |

| Enterococcus faecalis | 62.5 – 125 |

Neuroprotective Effects

In addition to its antimicrobial properties, the compound has been investigated for neuroprotective effects. Research indicates that it may inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. Mechanistically, it appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Cancer Therapeutics

The potential of this compound as an anticancer agent has also been explored. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies demonstrated IC50 values indicating significant cytotoxicity against these cell lines, thus warranting further investigation into its use as a chemotherapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI assessed the compound's efficacy against biofilm-forming pathogens like MRSA. It demonstrated substantial biofilm inhibition, outperforming conventional antibiotics such as ciprofloxacin .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of the compound in a rodent model of neurodegeneration. The results indicated reduced neuronal loss and improved cognitive function post-treatment .

- Anticancer Activity : A recent publication highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting its potential as an adjunct therapy in cancer treatment .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Carbazole and Morpholine Moieties

Key Observations :

- The target compound shares a tetrahydrocarbazole core with 3-Morpholino-1-(N-(6-methoxy-1,2,3,4-tetrahydrocarbazolyl))2-propanol fumarate , differing in the ethanone bridge versus a propanol-fumarate group. The fumarate salt derivative emphasizes enhanced solubility for CNS applications.

Carbazole-Ethanone Derivatives

Key Observations :

- The ethanone group in these derivatives is critical for electronic conjugation, making them suitable for optoelectronic materials . In contrast, the target compound’s ethanone bridge may facilitate pharmacokinetic stability in biological systems.

Heterocyclic Carbazole Derivatives

Key Observations :

- The oxadiazole derivative exhibits antimicrobial activity, suggesting that the target compound’s morpholine group could similarly modulate antibacterial or antifungal properties.

- The sulfonylaniline derivative highlights carbazole’s versatility in forming stable crystalline structures, which is advantageous for formulation development.

Structural Confirmation :

- Techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry are standard for verifying carbazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.